3-(Pentafluorothio)thiophenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

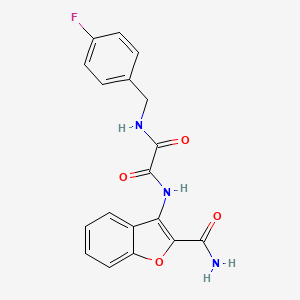

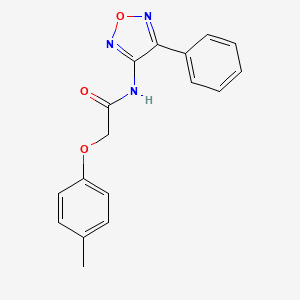

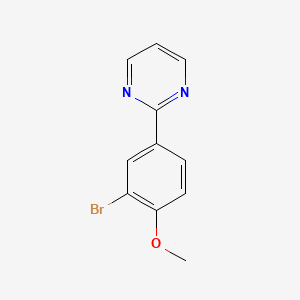

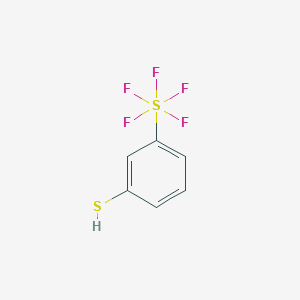

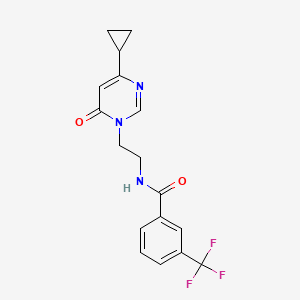

“3-(Pentafluorothio)thiophenol” is a chemical compound with the molecular formula C6H5F5S2 . It is a derivative of pentafluorothiophenol, an organosulfur compound with the formula C6F5SH .

Molecular Structure Analysis

The molecular weight of “this compound” is 236.22 . The molecular structure is represented by the SMILES notation: C1=CC(=CC(=C1)S(F)(F)(F)(F)F)S .

Wissenschaftliche Forschungsanwendungen

Surface Modification and Phase Transition of Nanocrystallites

3-(Pentafluorothio)thiophenol has been confirmed to bind to the surface of ZnS nanocrystallites, inducing a phase transition from the hexagonal to the cubic phase while retaining the crystalline size of 3 nm at ambient temperature and pressure. This surface modification technique holds significant potential for tailoring the physical properties of nanomaterials for specific applications, such as in optoelectronics and nanoelectronics (Murakoshi et al., 1998).

Advancements in Organic Semiconductors

The molecule plays a crucial role in the development of high-performance field-effect transistors (FETs). A study reported a novel rigid donor monomer, indacenodithieno[3,2-b]thiophene (IDTT), containing linear alkyl chains, which, when copolymerized with benzothiadiazole and treated with pentafluorobenzenethiol-modified Au electrodes, demonstrated exceptional p-type semiconductor properties. This advancement is significant for the future of organic electronics, offering potential improvements in device efficiency and performance (Zhang et al., 2016).

Enhanced Imaging and Drug Delivery

Research into cyanine reactivity has led to the development of novel chemistries manipulating the cyanine chromophore, offering new solutions in imaging and drug delivery. These findings could pave the way for more sophisticated approaches to studying and treating various health conditions, utilizing the unique properties of cyanines for better diagnosis and therapeutic interventions (Gorka et al., 2018).

Development of Fluorescent Probes

The creation of two-photon fluorescent probes for thiophenols, such as NpRb1, showcases the chemical's role in developing sophisticated detection methods for toxic and pollutant compounds. These probes offer advantages like low background fluorescence and deep penetration depth, crucial for bioimaging applications in living cells and tissues (Liu et al., 2015).

Electrogenerated Chemiluminescence for Sensitive Detection

A novel approach to rapidly detect thiophenol using an electrogenerated chemiluminescence (ECL) turn-on chemodosimeter based on a cyclometalated Ir(III) complex has been developed. This method demonstrates superior sensitivity and selectivity, highlighting the potential for real-time and accurate monitoring of thiophenol in various settings, including environmental and industrial applications (Kim et al., 2018).

Safety and Hazards

The safety data sheet for a related compound, 3-Fluoro-5-(pentafluorothio)phenol, indicates that it may cause respiratory irritation, is harmful if inhaled, and causes serious eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(pentafluoro-λ6-sulfanyl)benzenethiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F5S2/c7-13(8,9,10,11)6-3-1-2-5(12)4-6/h1-4,12H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SONZVPHCQZZSKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(F)(F)(F)(F)F)S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(1,3-Benzothiazol-2-yl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2730271.png)